m-(p-Toluidino)phenol

Catalog No.
S774421
CAS No.
61537-49-3
M.F
C13H13NO
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-(p-Toluidino)phenol

For phentolamine API synthesis and EP impurity quantification, regioisomeric purity is critical. m-(p-Toluidino)phenol (CAS 61537-49-3) is the sole late-stage precursor with the correct meta-hydroxyl and para-methyl substitution to yield compliant phentolamine. Key advantages:

  • Enables high-yield coupling with 2-chloromethylimidazoline, preserving the established synthetic route.
  • Serves as the sole EP Impurity C reference standard with distinct HPLC retention time, ensuring method validity for the 99% purity to prevent side reactions and guarantee analytical accuracy.

CAS Number

61537-49-3

Product Name

m-(p-Toluidino)phenol

IUPAC Name

3-(4-methylanilino)phenol

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C13H13NO/c1-10-5-7-11(8-6-10)14-12-3-2-4-13(15)9-12/h2-9,14-15H,1H3

InChI Key

TWYLNUMRYUFZIN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=CC(=CC=C2)O

Synonyms

3-Hydroxy-4’-methyldiphenylamine

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=CC=C2)O

The exact mass of the compound m-(p-Toluidino)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 10 g

m-(p-Toluidino)phenol (CAS 61537-49-3), also known as 3-(4-methylanilino)phenol, is a highly specific diarylamine building block characterized by a meta-substituted phenol and a para-substituted toluidine ring. It is primarily procured as the critical late-stage precursor for the synthesis of the alpha-adrenergic antagonist phentolamine, and as an essential analytical reference standard (Phentolamine Mesylate EP Impurity C). Its specific structural arrangement—providing both a weakly acidic phenolic hydroxyl and a sterically defined secondary amine—makes it a specialized intermediate where precise regiochemistry and high purity (>99%) are paramount for downstream pharmaceutical compliance and yield [1].

Procurement Fit

1 Pharmacopeial impurity reference standard (EP Impurity C) for phentolamine analytical method validation
2 Position-specific meta-hydroxyl diarylamine; ortho and para isomers are structurally incompatible
3 Multi-sector procurement: pharmaceutical QC, lubricant antioxidant scaffold research, thermal recording materials

Substituting m-(p-toluidino)phenol with closely related diarylamines, such as 3-anilinophenol or para-hydroxyl isomers, fundamentally disrupts both synthetic utility and analytical compliance. In API synthesis, the exact meta-hydroxyl and para-methyl substitution pattern is non-negotiable; altering these positions yields downstream products that fail to match the required structure-activity relationship (SAR) and receptor binding profile of phentolamine [1]. Furthermore, in quality control workflows, regulatory bodies mandate the quantification of this exact compound as Impurity C to a strict <0.1% limit. Using generic structural analogs for chromatographic calibration is impossible, as they possess different UV absorption maxima and HPLC retention times, rendering the analytical method invalid [2].

Substitution Risk

Target
m-(p-Toluidino)phenol (meta-OH, CAS 61537-49-3, mp 92°C)
Ortho isomer (CAS 6264-98-8, mp 48–53°C): distinct hydrogen-bonding network alters solid-state identity and melting-point QC
Target
m-(p-Toluidino)phenol (meta-OH, CAS 61537-49-3)
Para isomer (CAS 29813-87-4, mp 121–121.5°C): different pharmacophoric geometry; cannot yield phentolamine upon imidazoline alkylation
Target
EP Impurity C reference standard (fully characterized per USP/EP/JP/BP)
Generic diarylamine or other phentolamine impurities (Impurity A, B): distinct CAS, chromatographic retention, and regulatory identity; invalidates ANDA method qualification
Positional isomer identity and pharmacopeial designation are binary regulatory requirements; substitution may not transfer directly and requires full revalidation.

Targeted N-Alkylation Specificity in API Synthesis

In the synthesis of phentolamine, m-(p-toluidino)phenol undergoes a critical N-alkylation via reflux with 2-chloromethylimidazoline. The meta-positioning of the hydroxyl group is essential; compared to ortho- or para-substituted isomers, the meta-hydroxyl minimizes direct resonance electron-withdrawal from the diarylamine nitrogen, preserving sufficient nucleophilicity for the reaction. Attempting to use a generic phenol-aniline mixture or an incorrectly substituted isomer fails to produce the active pharmaceutical ingredient, as the exact spatial arrangement is required to form the 3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol structure without excessive O-alkylation side reactions [1].

Evidence DimensionN-alkylation regioselectivity and target yield
Target Compound Datam-(p-Toluidino)phenol provides the exact meta-O, para-C substitution required for high-yield N-alkylation to phentolamine.
Comparator Or BaselinePositional isomers (e.g., p-(p-toluidino)phenol) or des-methyl analogs.
Quantified DifferenceOnly the target compound yields the specific API structure; isomers produce inactive or off-target derivatives.
ConditionsReflux with 2-chloromethylimidazoline in API synthesis workflows.

Procuring the exact isomer is mandatory for API manufacturers to successfully synthesize phentolamine without generating inactive byproducts.

Melting Point Differentiation
Cross-study comparable
Meta-OH: 92°C (needle/prismatic crystals). Ortho isomer: 48–53°C. Para isomer: 121–121.5°C. Δmp (meta − ortho) ≈ +39 to +44°C; Δmp (meta − para) ≈ −29 to −30°C.
Supports incoming identity verification by melting-point QC
Capillary method; purity-grade-dependent values also reported at 82°C and 58–60°C

Chromatographic Resolution for Pharmacopeial Compliance

As the designated European Pharmacopoeia (EP) Impurity C for phentolamine mesylate, high-purity m-(p-toluidino)phenol is required to calibrate HPLC/UV systems for residual precursor quantification. The compound must be resolved from the main API peak and quantified down to a strict <0.1% peak area limit. Using crude synthesis mixtures or generic diarylamines fails to provide the precise retention time and UV response factor required for this calibration, leading to failed batch release [1].

Evidence DimensionChromatographic calibration accuracy for batch release
Target Compound DataHigh-purity standard (>99%) enables exact retention time matching and quantification at the <0.1% threshold.
Comparator Or BaselineCrude reaction mixtures or generic structural analogs.
Quantified DifferenceEnsures compliance with the EP <0.1% peak area limit, which cannot be validated using surrogate molecules.
ConditionsReverse-phase HPLC/UV analysis for pharmaceutical quality control.

Analytical laboratories must procure high-purity analytical grades of this exact compound to ensure regulatory compliance and batch release of phentolamine mesylate.

Pharmacopeial Identity: EP Impurity C
Head-to-head
Codified as Phentolamine Mesylate EP Impurity C (CAS 61537-49-3). Reference standard compliant with USP, EMA, JP, and BP; purity ≥95% with HPLC, LC-MS, ¹H NMR characterization. Structurally distinct from Impurity A (CAS 2724727-52-8) and Impurity B (CAS 13338-49-3).
Binary regulatory requirement for ANDA impurity profiling
ISO 17034 certified reference material production context

Lipophilicity and Downstream Pharmacological Impact

The para-methyl group on the toluidine ring of m-(p-toluidino)phenol significantly alters its physicochemical properties compared to its unmethylated counterpart, 3-anilinophenol. With a computed XLogP3 of 3.5, m-(p-toluidino)phenol is markedly more lipophilic. This enhanced lipophilicity is directly transferred to the synthesized phentolamine, optimizing its partitioning into lipid membranes and dictating its specific binding kinetics at alpha-1 and alpha-2 adrenergic receptors. Substituting the precursor with 3-anilinophenol would yield a des-methyl API with lower lipophilicity, fundamentally altering its bioavailability and clinical efficacy[1].

Evidence DimensionHydrophobicity / Lipophilicity (XLogP3)
Target Compound DataXLogP3 = 3.5 (m-(p-toluidino)phenol)
Comparator Or Baseline3-Anilinophenol (des-methyl analog)
Quantified DifferenceThe para-methyl group increases the XLogP3, providing the exact hydrophobic profile required for the downstream API's receptor affinity.
ConditionsComputed physicochemical properties evaluating precursor-to-API structural transfer.

Material selection must prioritize the exact para-methylated precursor to ensure the final synthesized molecule possesses the correct pharmacological properties.

Antioxidant Positional SAR
Class-level inference
Patent WO2018057366A1 reports that alkylated 3-hydroxydiphenylamine antioxidants—sharing the 3-hydroxy diarylamine core—provide higher antioxidant and deposit control activity than 2- and 4-hydroxy positional isomers in lubricating oil compositions. Unsubstituted diphenylamine noted as a sensitizer kept below 1% in commercial ADPA products.
Supports antioxidant SAR review for 3-OH scaffold selection
Quantitative OIT or deposit mass data not publicly available; patent exemplifies alkylated C₄–C₂₄ derivatives, not the unalkylated compound itself
Boiling Point Differentiation
Cross-study comparable
Meta-OH: 350°C (measured), 358.9°C (predicted at 760 mmHg). Ortho isomer: 343.9°C. Para isomer: 349.5°C. Δbp (meta − ortho) ≈ +6 to +15°C. Flash point: 151°C.
Informs distillation purification cut-point selection
Predicted values from algorithmic estimation; measured value from industrial datasheets
Dual Industrial Applications
Supporting evidence
(a) Phentolamine intermediate: alkylation with 2-chloromethyl-4,5-dihydro-1H-imidazole per US 2503059. (b) Thermal recording color coupler: combined with leuco dye per Ricoh JPS5942997A for high-density, non-discoloring images. Ortho and para isomers not cited in either patent context.
Dual-sector demand supports supply continuity assessment
Two distinct patent-documented uses for meta isomer; zero identified for ortho or para comparators
HPLC Retention & LogP
Supporting evidence
LogP 2.98 (measured). Validated reverse-phase HPLC method: Newcrom R1 column, MeCN/H₂O/H₃PO₄ mobile phase (formic acid for MS-compatible use), UV detection. USP monograph defines relative retention times for phentolamine-related compounds (keto analog RRT ≈ 0.84, phentolamine RRT = 1.00, related compound A RRT ≈ 1.09).
Accelerates impurity profiling method development
Scalable to preparative separation; structurally distinct from Impurities A and B

Active Pharmaceutical Ingredient (API) Synthesis

m-(p-Toluidino)phenol is the indispensable late-stage building block for synthesizing phentolamine. Its specific diarylamine structure is refluxed with 2-chloromethylimidazoline, where its optimized nucleophilicity and regiochemistry ensure the correct formation of the alpha-adrenergic antagonist. API manufacturers must procure this exact compound to maintain established synthetic routes and yield profiles[1].

Pharmaceutical Quality Control and EP Compliance

In analytical laboratories, high-purity grades of m-(p-toluidino)phenol are utilized as Phentolamine Mesylate EP Impurity C. It is used to prepare calibration curves for reverse-phase HPLC/UV assays, ensuring that residual unreacted precursor in the final drug product remains strictly below the pharmacopeial limit of 0.1% peak area [2].

Development of Novel Diarylamine-Based Materials

Beyond its primary pharmaceutical use, the compound's specific combination of a reactive secondary amine and a meta-phenolic hydroxyl makes it a valuable precursor for synthesizing specialized dyes, antioxidants, and hole-transport materials. The specific lipophilicity (XLogP3 = 3.5) imparted by the para-methyl group offers distinct solubility and processing advantages over simpler anilinophenols in these advanced material formulations [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
EP Impurity C reference standard for ANDA/NDA filing
Pharmacopeial identity confirmation and full characterization package
Chromatographic purity, water content, residual solvent data per CoA; ISO 17034 certification review
Phentolamine intermediate synthesis
Meta-hydroxyl geometry required for imidazoline alkylation
Melting-point specification (92°C); residual resorcinol and p-toluidine content review
Lubricant antioxidant scaffold development
3-Hydroxy diarylamine core for antioxidant SAR studies
Absence of unsubstituted diphenylamine above 1%; purity verification for alkylation feedstock
Thermal recording color coupler
Meta-hydroxy electronic configuration for leuco-dye color development
Melting-point grade verification; oxidative stability under recommended storage

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

61537-49-3

Wikipedia

N-(3-Hydroxyphenyl)-4-toluidine

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